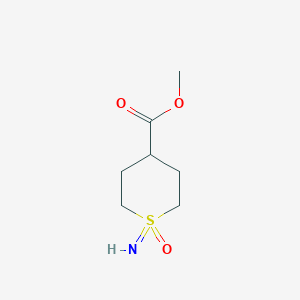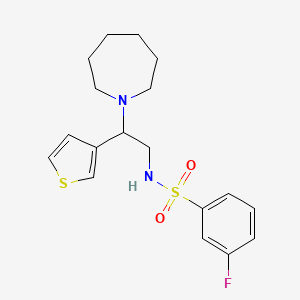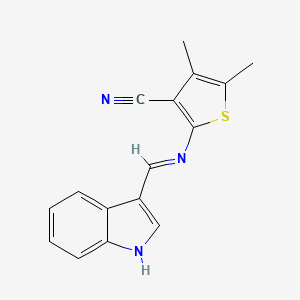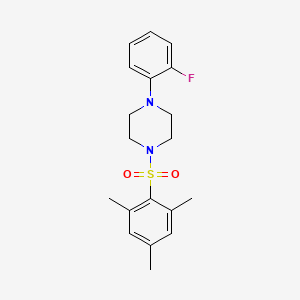
N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, also known as MMTOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMTOX belongs to the family of oxalamide compounds and is synthesized through a multi-step process involving various chemical reactions.
作用機序
The exact mechanism of action of N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is not fully understood, but it is believed to act through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that promote inflammation and pain. N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has also been shown to reduce the levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator, in vitro. In addition, N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide in lab experiments is its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders. Its anti-cancer properties also make it a promising candidate for the development of new cancer therapies. However, one limitation of using N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide. One area of research is the development of more efficient synthesis methods for N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide and its derivatives. Another area of research is the investigation of the potential of N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide as a therapeutic agent for the treatment of pain and inflammation-related disorders and cancer. Additionally, the study of the mechanism of action of N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide and its effects on various cellular pathways could provide insights into the development of new therapies for a range of diseases.
合成法
The synthesis of N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide involves several chemical reactions, including the reaction of 2-methoxy-5-methylphenylboronic acid with (1-thiophen-2-yl)cyclopropanol in the presence of a palladium catalyst to form the intermediate compound. The intermediate is then reacted with oxalyl chloride to form the final product, N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide.
科学的研究の応用
N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has also been studied for its potential as an anti-cancer agent, with promising results in inhibiting the growth of cancer cells in vitro.
特性
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-5-6-14(23-2)13(10-12)20-17(22)16(21)19-11-18(7-8-18)15-4-3-9-24-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSHNLQSILGCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2537368.png)
![diethyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2537369.png)
![6-Oxaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2537371.png)


![9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2537374.png)
![N-[3-(2-Cyanoimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2537377.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2537378.png)
![3-(1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2537379.png)
![N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2537380.png)

![2-Methoxyethyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2537383.png)
